molecular formula C19H18ClFN2O2 B2402558 2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide CAS No. 905679-32-5

2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide

Cat. No.: B2402558
CAS No.: 905679-32-5
M. Wt: 360.81
InChI Key: ODHZMMZKEJGPNJ-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound 2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide (hereafter referred to as the target compound) features a benzamide core substituted with chlorine at position 2 and fluorine at position 6. The amide nitrogen is linked to a 5-oxopyrrolidin-3-yl group, which is further substituted with a 3,4-dimethylphenyl moiety. Its molecular formula is C₂₀H₁₉ClFN₂O₂, with a molecular weight of 373.83 g/mol.

Synthesis likely involves coupling 2-chloro-6-fluorobenzoic acid with a pyrrolidinone intermediate bearing the 3,4-dimethylphenyl group, using reagents such as HATU or EDCI for amide bond formation, analogous to methods described in the synthesis of structurally related compounds .

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c1-11-6-7-14(8-12(11)2)23-10-13(9-17(23)24)22-19(25)18-15(20)4-3-5-16(18)21/h3-8,13H,9-10H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHZMMZKEJGPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs .

Scientific Research Applications

Overview

2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique functional groups contribute to its potential biological activities and applications.

The compound exhibits a range of biological activities attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.
  • Receptor Binding : The compound is hypothesized to bind to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways which are crucial in numerous physiological processes.

Medicinal Chemistry

The compound is being explored for its potential as a drug candidate due to its unique structure and biological activity. Specific areas of interest include:

  • Cancer Therapy : Research indicates that derivatives of benzamides, including this compound, can act as inhibitors for various cancer-related targets, including RET kinase, which is implicated in certain types of cancer .
  • Neuropharmacology : The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders by modulating synaptic transmission.

Synthetic Chemistry

The synthesis of this compound involves several steps:

  • Formation of the Pyrrolidinone Ring : Cyclization of suitable precursors under basic conditions.
  • Dimethylphenyl Group Introduction : Achieved via Friedel-Crafts acylation.
  • Halogenation : Introduction of chloro and fluoro groups through specific halogenation reactions.
  • Amidation : Final formation of the benzamide moiety.

These synthetic routes can be optimized for industrial production, focusing on yield and scalability.

Case Study 1: Cancer Treatment

A study evaluated the efficacy of benzamide derivatives, including similar compounds to this compound, as RET kinase inhibitors. The results indicated significant inhibition of cell proliferation driven by RET mutations, suggesting a promising avenue for targeted cancer therapies .

Case Study 2: Gastroprokinetic Effects

Research on related benzamide derivatives has demonstrated gastroprokinetic effects, indicating that compounds with similar structures could influence gastrointestinal motility. This opens up potential applications in treating gastrointestinal disorders .

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Implications

(a) Core Heterocycles
  • Target Compound vs. Thiadiazole Analogs (D294-0210/D294-0217 ): The target compound’s pyrrolidinone ring is replaced by a 1,3,4-thiadiazole in these analogs. The molecular weight difference (373.83 vs. 426.92 g/mol) reflects the thiadiazole’s contribution.
(b) Substituent Effects
  • Halogen Position (2-Cl, 6-F vs. 2-Cl) :
    Fluorine’s electronegativity and smaller size compared to chlorine may reduce steric hindrance and increase lipid solubility, improving membrane permeability in biological systems.
  • Aromatic Ring Substitutions (3,4-Dimethylphenyl vs.
(c) Functional Groups
  • Amide vs. Acetamide Linkage :
    The target compound’s benzamide group differs from the chloroacetamide backbone in dimethenamid and alachlor. Amides generally exhibit higher metabolic stability than acetamides, which may translate to longer environmental persistence or sustained activity .

Research Findings and Gaps

  • Screening Data : Compounds like D294-0210 and D294-0217 are listed in screening databases but lack explicit bioactivity data . Further studies are needed to evaluate their efficacy and toxicity relative to the target compound.
  • Substituent Optimization : The 3,4-dimethylphenyl group in the target compound may offer a balance between lipophilicity and steric effects, but comparative studies with ethyl or methoxy substituents are absent.

Biological Activity

2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide is a complex organic compound with potential biological activities. This compound features a unique combination of functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C19H18ClFN2O2
  • Molecular Weight : 360.81 g/mol
  • IUPAC Name : this compound
  • CAS Number : 905679-32-5

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which could be relevant in various disease pathways.
  • Receptor Binding : It is hypothesized that the compound binds to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antitumor Activity :
    • Studies have shown that benzamide derivatives can exhibit antitumor effects by inhibiting cell proliferation in cancer cell lines. This compound's structural similarity to known anticancer agents suggests it may possess similar properties .
  • Neuropharmacological Effects :
    • The compound's interaction with neurotransmitter systems may indicate potential applications in treating neurological disorders. Its ability to modulate GABAergic activity could be significant for conditions like anxiety or epilepsy .
  • Anti-inflammatory Properties :
    • Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Reddy et al. (2017)Investigated benzamide derivatives as RET kinase inhibitors; compounds showed moderate to high potency in ELISA-based assays .
Krohn et al. (2002)Explored the synthesis and antitumor effects of benzamide riboside; indicated the importance of structural modifications for enhanced activity .
Yakoub et al. (2018)Evaluated imidazopyridine derivatives for GABAA receptor selectivity; findings suggest structural similarity can influence receptor binding and activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-6-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the pyrrolidinone core with substituted benzamide fragments. Key steps include:

  • Amide Bond Formation : Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF under nitrogen .
  • Pyrrolidinone Ring Construction : Cyclization via intramolecular nucleophilic substitution, optimized by temperature control (60–80°C) and catalytic bases (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations). Key signals:
  • Aromatic protons (6.8–7.5 ppm), fluorobenzamide carbonyl (~168 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • IR : Identify amide C=O stretch (~1650 cm1^{-1}) and pyrrolidinone C=O (~1720 cm1^{-1}) .

Q. What chromatographic methods are effective for purity analysis?

  • Methodological Answer :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA in water, 70:30) with UV detection at 254 nm .
  • TLC : Silica GF254 plates developed in chloroform/methanol (9:1); visualize under UV (Rf_f ~0.5) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
  • Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å).
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and disorder modeling .
  • Example: A related pyrrolidinone derivative showed a twisted conformation confirmed by SHELX analysis .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic Stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to identify rapid degradation .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG400) or formulate as nanoparticles to enhance bioavailability .
  • Target Engagement : Validate target binding via SPR or thermal shift assays to confirm mechanism-of-action discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., kinase domains). Focus on halogen bonding (Cl/F) with key residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What analytical approaches resolve conflicting spectral data (e.g., NMR vs. XRD)?

  • Methodological Answer :

  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational exchange broadening .
  • Complementary Techniques : Pair XRD (absolute configuration) with vibrational circular dichroism (VCD) for chiral centers .

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